molecular formula C12H23N B3057254 4-(Cyclohexylmethyl)piperidine CAS No. 78197-28-1

4-(Cyclohexylmethyl)piperidine

Cat. No.: B3057254
CAS No.: 78197-28-1
M. Wt: 181.32 g/mol
InChI Key: ZDYLEXHUSVXJPP-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)piperidine is an organic compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol . Its structure features a piperidine ring, a common motif in medicinal chemistry, substituted with a cyclohexylmethyl group . The piperidine scaffold is of significant interest in scientific research due to its prevalence in pharmaceuticals and natural alkaloids . Piperidine and its derivatives are widely used as building blocks in the synthesis of more complex molecules and as bases in organic reactions . For instance, related methylpiperidine derivatives have been evaluated as reagents in solid-phase peptide synthesis . Researchers value this compound as a versatile intermediate for developing novel substances and exploring new chemical pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78197-28-1

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

4-(cyclohexylmethyl)piperidine

InChI

InChI=1S/C12H23N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h11-13H,1-10H2

InChI Key

ZDYLEXHUSVXJPP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC2CCNCC2

Canonical SMILES

C1CCC(CC1)CC2CCNCC2

Other CAS No.

78197-28-1

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Basic Properties of 4-(Cyclohexylmethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases[1][2]. Its prevalence stems from its saturated, six-membered heterocyclic structure, which allows it to adopt a stable chair conformation, presenting substituents in well-defined spatial orientations. This feature is critical for precise interactions with biological targets. This compound belongs to this important class of molecules. As a 4-substituted piperidine, it possesses a key structural motif that is frequently exploited in drug design[3]. The presence of a lipophilic cyclohexylmethyl group at the 4-position significantly influences its physicochemical properties, particularly its basicity, solubility, and pharmacokinetic profile. This guide provides an in-depth analysis of the core basic properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization and use in a research and development setting.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of this compound is the first step in its application. These properties govern its behavior in both chemical reactions and biological systems.

Structural and Molecular Data
PropertyValueSource / Method
IUPAC Name This compound-
Molecular Formula C₁₂H₂₃NPubChem[4]
Molecular Weight 181.32 g/mol Calculated
CAS Number 98883-91-7 (for free base)PubChem
Parent Compound PubChem CID 98883PubChem
Hydrochloride Salt CAS 188844-14-6PubChem[4]
Hydrochloride Salt MW 217.78 g/mol PubChem[4]
Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is sparse, its properties can be reliably predicted based on its structure and data from analogous compounds like piperidine and its derivatives.

PropertyPredicted ValueRationale and Authoritative Comparison
Appearance Colorless to pale yellow liquidBased on piperidine and other alkyl-substituted piperidines[5].
Boiling Point ~240-250 °CSignificantly higher than piperidine (106 °C) due to increased molecular weight and van der Waals forces.
pKa of Conjugate Acid (pKaH) ~11.3 - 11.5The parent piperidine has a pKaH of ~11.2[5][6]. The electron-donating cyclohexylmethyl group is expected to slightly increase electron density on the nitrogen, making it a slightly stronger base. Aliphatic amines typically have pKa values around 10-11[7].
Solubility Miscible with common organic solvents (Ethanol, DCM, Chloroform, Ethyl Acetate). Low solubility in water.Piperidine itself is miscible with water and many organic solvents[6][8]. The large, nonpolar cyclohexylmethyl group significantly increases lipophilicity, thus reducing aqueous solubility compared to the parent heterocycle.

The Cornerstone of Functionality: Basicity

The basicity of the piperidine nitrogen is its most critical chemical characteristic, defining its reactivity, its role as a catalyst or scavenger, and, crucially, its ionization state at physiological pH. The ability to accept a proton is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH indicates a stronger base[9].

Structural Origins of Basicity

The basicity of this compound arises from the lone pair of electrons on the sp³-hybridized nitrogen atom, which is readily available for donation to a proton[10]. Unlike aromatic heterocycles such as pyridine (pKaH ≈ 5.2), where the nitrogen lone pair resides in an sp² orbital and is more tightly held, the aliphatic nature of piperidine ensures high basicity.

The cyclohexylmethyl substituent at the C4 position is a non-conjugated, electron-donating alkyl group. Through an inductive effect, it pushes electron density into the piperidine ring, marginally increasing the electron density on the nitrogen atom. This enhances the availability of the lone pair for protonation, resulting in a slightly stronger base compared to unsubstituted piperidine.

G cluster_0 Factors Influencing Basicity Structure This compound Nitrogen sp³ Hybridized Nitrogen (Lone Pair Available) Structure->Nitrogen Substituent Cyclohexylmethyl Group (at C4 Position) Structure->Substituent Result Increased Electron Density on Nitrogen Nitrogen->Result Effect Inductive Effect (Electron-Donating) Substituent->Effect Effect->Result Basicity Enhanced Basicity (Higher pKaH vs. Piperidine) Result->Basicity

Caption: Logical workflow of structure-basicity relationship.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol describes a self-validating system for accurately determining the pKaH. The principle involves titrating a solution of the amine hydrochloride salt with a standardized strong base and monitoring the pH change.

Materials & Equipment:

  • This compound hydrochloride

  • 0.1 M Standardized Hydrochloric Acid (HCl)

  • 0.1 M Standardized Sodium Hydroxide (NaOH), carbonate-free

  • Deionized, degassed water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • Beaker (100 mL)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 0.5 mmol of this compound hydrochloride and dissolve it in 50 mL of deionized water in the beaker.

  • System Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode bulb is submerged but not in the path of the stir bar.

  • Initial pH Measurement: Begin gentle stirring and record the initial pH of the solution.

  • Titration: Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

  • Endpoint Determination: Continue adding titrant, reducing the increment size as the pH begins to change more rapidly. Continue the titration well past the equivalence point (the region of sharpest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence volume (V_eq), which is the volume of NaOH at the steepest point of the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.

Trustworthiness Check: The accuracy of this method is validated by the use of standardized acidic and basic solutions and a properly calibrated pH meter. The sigmoidal shape of the resulting titration curve provides internal validation of the single proton-transfer event. For authoritative guidance on pKa determination, refer to established analytical chemistry protocols[11].

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through established organometallic and reduction methodologies.

Proposed Synthetic Workflow

A robust and logical synthetic route starts from commercially available 4-methylpyridine (γ-picoline).

G cluster_0 Synthetic Pathway Start 4-Methylpyridine Step1_reagent 1. n-BuLi, THF, -78°C 2. Cyclohexyl Bromide Start->Step1_reagent Intermediate1 4-(Cyclohexylmethyl)pyridine Step1_reagent->Intermediate1 Step2_reagent H₂, Pd/C or PtO₂ Ethanol, High Pressure Intermediate1->Step2_reagent Product This compound Step2_reagent->Product

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

  • Step 1: Deprotonation and Alkylation: 4-Methylpyridine is first deprotonated at the methyl group using a strong base like n-butyllithium (n-BuLi) at low temperature to form a stabilized carbanion. This nucleophile then undergoes an Sₙ2 reaction with an electrophile, cyclohexyl bromide, to form the C-C bond, yielding 4-(cyclohexylmethyl)pyridine.

  • Step 2: Heterocyclic Ring Reduction: The aromatic pyridine ring is highly stable. Its reduction to a piperidine requires catalytic hydrogenation under forcing conditions, typically using hydrogen gas at high pressure with a noble metal catalyst like Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂)[12]. This method is a standard and effective way to produce piperidine derivatives from their pyridine precursors[13].

Core Reactivity

The primary site of reactivity is the nucleophilic nitrogen atom.

  • N-Alkylation & N-Acylation: The lone pair on the nitrogen readily attacks electrophiles. It can be easily alkylated with alkyl halides or acylated with acid chlorides or anhydrides to form N-substituted derivatives. This reaction is fundamental in diversifying the piperidine core for structure-activity relationship (SAR) studies.

  • Salt Formation: As a base, it reacts readily with both inorganic and organic acids to form the corresponding ammonium salts (e.g., the hydrochloride salt)[4]. These salts are typically crystalline solids with higher melting points and improved aqueous solubility compared to the free base, which is often advantageous for pharmaceutical formulation.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized molecule.

Expected Spectroscopic Signatures
TechniqueExpected Features
¹H NMR ~2.5-3.0 ppm: Broad multiplet for piperidine protons adjacent to N (H2, H6). ~1.0-1.8 ppm: Complex multiplets for remaining piperidine (H3, H4, H5) and all cyclohexyl protons. ~1.5-2.0 ppm: A broad, exchangeable singlet for the N-H proton (disappears on D₂O exchange). ~1.2-1.4 ppm: A doublet for the methylene bridge protons (-CH₂-).
¹³C NMR ~45-50 ppm: Piperidine carbons adjacent to N (C2, C6). ~30-45 ppm: Remaining piperidine, cyclohexyl, and methylene bridge carbons.
IR Spectroscopy ~3300 cm⁻¹: A moderate, broad N-H stretching vibration. ~2850-2950 cm⁻¹: Strong, sharp C-H stretching vibrations from the aliphatic rings. ~1100-1200 cm⁻¹: C-N stretching vibration.
Mass Spectrometry (EI) M⁺ at m/z = 181: Molecular ion peak. Fragmentation: Characteristic loss of alkyl fragments from the cyclohexyl and piperidine rings.

Note: Specific chemical shifts can be influenced by the solvent and concentration. The provided values are estimates based on analogous structures.[14][15]

Protocol: Sample Preparation for NMR Analysis

Objective: To prepare a high-quality sample for ¹H and ¹³C NMR spectroscopy that yields sharp, well-resolved peaks.

Materials:

  • This compound sample (oil or solid)

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vortex mixer

Step-by-Step Methodology:

  • Sample Weighing: Weigh approximately 5-10 mg of the compound directly into a small, clean vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ for a non-polar compound) to the vial using a Pasteur pipette.

  • Dissolution: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required. If the sample does not fully dissolve, sonication may be applied for a short period.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry NMR tube using a Pasteur pipette. Avoid transferring any solid particulates. The final liquid height should be approximately 4-5 cm.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer's spinner turbine.

Self-Validation: The quality of the preparation is immediately evident from the resulting spectrum. A well-prepared sample will produce sharp spectral lines and a stable lock signal on the deuterated solvent. Poor dissolution will result in broad peaks and an unreliable spectrum.

Role and Applications in Drug Discovery

The this compound scaffold is a valuable building block in modern drug discovery. Its structural features can be rationally tuned to optimize both pharmacodynamic and pharmacokinetic properties.

The piperidine core acts as a versatile anchor, while the 4-substituent projects into binding pockets of target proteins. The cyclohexylmethyl group, being bulky and highly lipophilic, is particularly effective at engaging with hydrophobic pockets in enzyme active sites or receptors. This can lead to enhanced binding affinity and potency.

A prime example of the utility of the 4-substituted piperidine core is found in the development of novel antibacterial agents. Piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with potent activity against Mycobacterium abscessus, a notoriously drug-resistant pathogen[16][17]. The piperidine unit in these molecules is crucial for positioning the other pharmacophoric elements for effective interaction with the enzyme-DNA complex[17].

G cluster_0 Role in Drug Design cluster_PD Pharmacodynamics (Potency) cluster_PK Pharmacokinetics (ADME) Scaffold This compound Piperidine Piperidine Core (Rigid Anchor) Scaffold->Piperidine Substituent Cyclohexylmethyl Group (Lipophilic/Bulky) Scaffold->Substituent Lipophilicity High Lipophilicity Scaffold->Lipophilicity Metabolism Potential Site for Metabolism (CYP450) Scaffold->Metabolism Interaction Engages Hydrophobic Binding Pockets Substituent->Interaction Permeability Increased Membrane Permeability Lipophilicity->Permeability Solubility Modulates Aqueous Solubility Lipophilicity->Solubility

Caption: Pharmacodynamic and pharmacokinetic roles of the scaffold.

Safety and Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].

  • Precautions: As a basic amine, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

References

  • Arumugam, N., et al. (2012). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Lhermitte, M., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 65(12). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85723303, this compound hydrochloride. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available at: [Link]

  • Koyiri, K., et al. (2021). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 14(2). Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Wikipedia. 4-Benzylpiperidine. Available at: [Link]

  • Defense Technical Information Center. (1993). Piperidine Synthesis. DTIC. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • Lhermitte, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69381, 4-Methylpiperidine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 424240, 4-Cyclohexylpiperidine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18724, 1-Cyclohexylpiperidine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15153359, 1-Cyclohexylmethyl-4-methyl-piperidine. Available at: [Link]

  • Soine, W. H., et al. (1982). Identification of a new phencyclidine analog, 1-(1-phenylcyclohexyl)-4-methylpiperidine, as a drug of abuse. Journal of Analytical Toxicology, 6(1). Available at: [Link]

  • ResearchGate. of piperidine basicity modulation by β‐equatorial and β‐axial carbonyl.... Available at: [Link]

  • Solubility of Things. Piperidine. Available at: [Link]

  • ACS Publications. pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. Available at: [Link]

  • NIST. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug.... Available at: [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Available at: [Link]

  • Indian Journal of Chemistry. (2000). Simple Method for the Estimation of pKa of Amines. Available at: [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]

  • Quora. What is the order of the basicity of pyrole, pyridine, and piperadine?. Available at: [Link]

  • ResearchGate. p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Available at: [Link]

  • Chemistry Stack Exchange. Which is more basic, piperidine or pyrrolidine and why?. Available at: [Link]

  • Spaan, S. M., et al. (2008). Development of Methods for the Determination of pKa Values. Analytical and Bioanalytical Chemistry, 394(1). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. Available at: [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69873, 4-Phenylpiperidine. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(Cyclohexylmethyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Cyclohexylmethyl)piperidine, a saturated heterocyclic amine with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for researchers and drug development professionals. We will delve into its chemical identity, synthesis, and potential applications, grounded in established chemical principles and supported by authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperidine, featuring a cyclohexylmethyl group at the 4-position of the piperidine ring. This structural motif is of considerable interest in drug design due to the favorable physicochemical properties conferred by the piperidine scaffold, such as high aqueous solubility and a non-planar three-dimensional structure that can enhance binding to biological targets. The compound exists as a free base and is also commonly available as a hydrochloride salt, which often exhibits improved stability and handling characteristics.

Below is a summary of the key physicochemical properties for both the free base and the hydrochloride salt of this compound.

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₁₂H₂₃NC₁₂H₂₄ClN
Molecular Weight 181.32 g/mol [1]217.78 g/mol [2]
CAS Number 78197-28-1188844-14-6[2]
Appearance Colorless to pale yellow liquid (predicted)White to off-white solid (typical for amine HCl salts)
IUPAC Name This compoundThis compound;hydrochloride[2]

Synthesis of this compound: A Mechanistic Perspective

The most prevalent and industrially scalable method for the synthesis of 4-substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor.[3] In the case of this compound, the logical and efficient starting material is 4-benzylpyridine. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Preferred Synthetic Route: Catalytic Hydrogenation of 4-Benzylpyridine

The catalytic hydrogenation of 4-benzylpyridine is a robust and well-established method for the synthesis of this compound. This reaction proceeds in two key stages: the reduction of the pyridine ring and the subsequent reduction of the benzene ring. However, by carefully selecting the catalyst and reaction conditions, it is possible to selectively hydrogenate the pyridine ring while leaving the benzene ring intact, followed by the hydrogenation of the benzyl group's aromatic ring. A more direct approach involves the complete hydrogenation of 4-benzylpyridine in a single step.

Experimental Protocol: One-Pot Catalytic Hydrogenation of 4-Benzylpyridine

Objective: To synthesize this compound via the complete hydrogenation of 4-benzylpyridine.

Materials:

  • 4-Benzylpyridine

  • Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) catalyst

  • Ethanol or acetic acid (solvent)

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, distillation or chromatography equipment)

Procedure:

  • Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean, dry, and leak-tested according to the manufacturer's instructions.

  • Charging the Reactor: In a suitable flask, dissolve 4-benzylpyridine in the chosen solvent (e.g., ethanol). The concentration should be optimized but a starting point of 5-10% (w/v) is common.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst to the solution. A typical catalyst loading is 1-5 mol% relative to the substrate.

  • Transfer to Hydrogenator: Transfer the solution to the hydrogenation vessel.

  • Hydrogenation: Seal the vessel and purge several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but this can be optimized) and begin stirring. The reaction is typically run at room temperature or with gentle heating (e.g., 40-60 °C) to increase the reaction rate.

  • Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by techniques such as TLC, GC-MS, or NMR.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Catalyst Selection: Rhodium and Platinum catalysts are highly effective for the hydrogenation of aromatic rings. Rhodium on a support like alumina is often preferred for its high activity and selectivity.

  • Solvent Choice: Ethanol and acetic acid are common solvents for hydrogenation as they are relatively inert under the reaction conditions and can help to solubilize the starting material and product. Acetic acid can sometimes enhance the rate of pyridine ring reduction by protonating the nitrogen.

  • Pressure and Temperature: These parameters are crucial for controlling the rate and selectivity of the hydrogenation. Higher pressures and temperatures generally lead to faster reactions but may also increase the risk of side reactions.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-Benzylpyridine reaction Catalytic Hydrogenation (H₂, Rh/Al₂O₃ or PtO₂) Ethanol or Acetic Acid start->reaction filtration Filtration to remove catalyst reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Vacuum Distillation or Column Chromatography evaporation->purification product This compound purification->product

Sources

The Cyclohexyl Moiety in Medicinal Chemistry: From "Flatland" to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from planar aromatic systems to saturated aliphatic rings represents a critical paradigm shift in modern drug discovery, often described as the "Escape from Flatland." This guide analyzes the biological activity, physicochemical advantages, and synthetic integration of cyclohexyl-containing compounds . Unlike their phenyl counterparts, cyclohexyl groups offer unique three-dimensional spatial occupancy, improved aqueous solubility, and distinct metabolic profiles. This document serves as a technical blueprint for leveraging the cyclohexyl pharmacophore to optimize drug-like properties (DLPs).

Structural & Physicochemical Properties: The Fsp³ Advantage

The "Escape from Flatland" Hypothesis

A core challenge in medicinal chemistry is the attrition of drug candidates due to poor solubility or non-specific toxicity. Lovering et al. (2009) established the correlation between the fraction of sp³-hybridized carbons (


) and clinical success.[1]
  • Phenyl Group (Flat): Planar geometry limits interaction to

    
    -
    
    
    
    stacking and narrow hydrophobic clefts. High aromaticity often correlates with poor solubility and higher promiscuity (off-target binding).
  • Cyclohexyl Group (3D): Adopts a chair conformation , creating a distinct volume that can fill deep, globular hydrophobic pockets.

    • Solubility: Disruption of planar crystal packing forces generally improves aqueous solubility.

    • Lipophilicity: While more lipophilic than phenyl (higher logP), the cyclohexyl group allows for specific shape-driven binding rather than non-specific hydrophobic sticking.

Metabolic Stability and Liabilities

The cyclohexyl ring is not metabolically inert. It is a known substrate for Cytochrome P450 enzymes.

  • Liability: Oxidation typically occurs at the C3 or C4 position (distal to the attachment point), leading to hydroxylation.

  • Mitigation Strategy: Medicinal chemists often introduce fluorine atoms (gem-difluoro) or heteroatoms (morpholine bioisosteres) at the C4 position to block metabolic soft spots without altering the steric bulk significantly.

Pharmacological Applications & Case Studies

The following table contrasts key cyclohexyl-containing agents with their mechanistic roles.

Drug / CompoundTherapeutic ClassMechanism of ActionRole of Cyclohexyl Moiety
Cycloheximide Research Tool / FungicideEukaryotic Translation InhibitorBinds to the E-site of the 60S ribosome, blocking elongation.[2] The ring provides steric fit within the ribosomal tunnel.
Venetoclax Anticancer (Bcl-2 Inhibitor)Apoptosis InducerReplaces a planar moiety to fill a deep hydrophobic groove on the Bcl-2 protein, increasing affinity and selectivity.
Tramadol Analgesic (Opioid)

-opioid agonist / SNRI
The cyclohexyl ring provides a rigid scaffold that positions the tertiary amine and alcohol for receptor binding and BBB penetration.
Glibenclamide AntidiabeticSulfonylurea Receptor AgonistThe cyclohexyl group binds to a specific lipophilic pocket in the SUR1 subunit of the KATP channel.

Experimental Protocols

Synthetic Workflow: Reductive Amination of Cyclohexanone

A ubiquitous method for introducing a cyclohexyl amine motif is the reductive amination of cyclohexanone. This protocol avoids the harsh conditions of aromatic hydrogenation.

Reagents: Cyclohexanone (1.0 eq), Primary Amine (


, 1.0-1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

Protocol:

  • Imine Formation: In a dry flask, dissolve Cyclohexanone (10 mmol) and the Amine (10-12 mmol) in DCE (30 mL). Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30–60 minutes under

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. Note: STAB is preferred over

    
     for its selectivity toward imines over ketones, preventing direct reduction of unreacted cyclohexanone.
    
  • Quench: Stir overnight at room temperature. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH).

Biological Assay: Cycloheximide Chase Assay

Objective: To determine the half-life (


) of a specific protein by blocking de novo synthesis using Cycloheximide (CHX).[3]

Protocol:

  • Seeding: Seed cells (e.g., HEK293 or HeLa) in 6-well plates and grow to 70–80% confluency.

  • Treatment: Prepare a stock solution of CHX (100 mg/mL in DMSO). Treat cells with CHX at a final concentration of 50–100

    
    g/mL. Time 
    
    
    
    is the moment of addition.
  • Harvesting: Lyse cells at designated time points (e.g., 0, 1, 2, 4, 8 hours) using RIPA buffer containing protease inhibitors.

  • Analysis: Perform Western Blot analysis on the lysates.

  • Quantification: Densitometry analysis of the target protein bands normalized to a loading control (e.g.,

    
    -actin). Plot Relative Intensity vs. Time to calculate 
    
    
    
    .

Visualization of Pathways & Logic

Diagram 1: Structural Optimization Logic (SAR)

This decision tree illustrates the medicinal chemistry logic when transitioning from a phenyl hit to a cyclohexyl lead.

SAR_Logic Hit Initial Hit (Phenyl Ring) Eval Evaluate Properties: Solubility & Target Fit Hit->Eval Decision Is Phenyl Stacking Essential? Eval->Decision Keep Retain Phenyl (Optimize Substituents) Decision->Keep Yes (Pi-Pi required) Switch Switch to Cyclohexyl (Escape Flatland) Decision->Switch No (Hydrophobic fill needed) Metab Assess Metabolic Stability (C4 Oxidation Risk) Switch->Metab Block Block C4 Position (F, OH, or Bridge) Metab->Block High Clearance Final Optimized Lead (High Fsp3, Good Sol) Metab->Final Stable Block->Final

Caption: Decision matrix for bioisosteric replacement of phenyl rings with cyclohexyl moieties to improve physicochemical properties.

Diagram 2: Cycloheximide Chase Assay Workflow

A visualization of the experimental protocol described in Section 3.2.

CHX_Chase cluster_time Time Course Lysis Culture Cell Culture (Steady State) AddCHX Add Cycloheximide (t=0) Culture->AddCHX Inhibit Ribosome Blocked (No New Synthesis) AddCHX->Inhibit Mechanism T1 1 hr AddCHX->T1 T2 2 hr AddCHX->T2 T4 4 hr AddCHX->T4 WB Western Blot Quantification T1->WB T2->WB T4->WB Result Calculate Half-life (Decay Curve) WB->Result

Caption: Workflow for determining protein stability using Cycloheximide to inhibit translation elongation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1][5]

  • Schneider-Poetsch, T., et al. (2010).[2] Inhibition of eukaryotic translation elongation by cycloheximide and lactimidomycin.[6] Nature Chemical Biology. [Link]

  • Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link][5]

  • Ciobanu, M. & Kalesh, K. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators. RSC Medicinal Chemistry. [Link]

Sources

The Piperidine Architect: A Technical Guide to the Premier Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

The Privileged Scaffold In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as authoritatively as piperidine.[1] It is the structural backbone of over 70 FDA-approved therapeutics, transcending therapeutic areas from CNS modulation (opioids, antipsychotics) to immunology (JAK inhibitors).

Physicochemical Dominance The ubiquity of piperidine is not accidental; it is a function of its physicochemical versatility:

  • pKa Modulation: With a typical pKa of ~11.2 (unsubstituted), the secondary amine serves as a crucial basic center, ensuring ionization at physiological pH to facilitate electrostatic interactions with anionic receptor residues (e.g., Aspartate in GPCRs).

  • Conformational Fidelity: Unlike the planar pyridine, piperidine adopts a defined chair conformation. This allows for precise vectorization of substituents in axial or equatorial orientations, enabling high-fidelity mapping to 3D protein pockets.

  • Synthetic Accessibility: The ring is robust, tolerating diverse functionalization strategies from reductive amination to C-H activation.

Part 2: The Historical Pharmacophore (Evolutionary Timeline)

The history of piperidine is a proxy for the history of modern drug design. It evolved from natural product isolation to rational structural simplification.[2]

The Alkaloid Era (Discovery)
  • Coniine (1886): The first alkaloid ever synthesized (Ladenburg). While toxic (the poison of Socrates), it established the piperidine ring as a stable biological entity.

  • Morphine Dissection: Chemists realized that the complex pentacyclic structure of morphine contained a piperidine ring (ring D) essential for binding.

The Synthetic Opioid Revolution (Simplification)
  • Pethidine (Meperidine, 1939): The first fully synthetic opioid. It proved that the complex morphine skeleton could be stripped down to a simple 4-phenylpiperidine core while retaining analgesic activity.

  • The Janssen Breakthrough (1960): Dr. Paul Janssen moved beyond the 4-phenyl motif to the 4-anilidopiperidine scaffold. This led to Fentanyl , a molecule 100x more potent than morphine.[3] The key insight was the lipophilic N-phenethyl substituent, which perfectly occupied a hydrophobic pocket in the

    
    -opioid receptor.
    
The Modern Era (Selectivity & Chirality)
  • Tofacitinib (2012): A shift from achiral 4-substituted rings to complex, chiral 3,4-disubstituted piperidines. As a JAK inhibitor, it demonstrated how the scaffold could be tuned for kinase selectivity.

Part 3: Synthetic Methodologies & Protocols

This section details the construction of the piperidine core, focusing on the classic Janssen route for 4-anilidopiperidines. This protocol is chosen for its educational value in demonstrating "Construction -> Functionalization -> Optimization."

Visualization: The Janssen Fentanyl Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate transitions.

FentanylSynthesis Fig 1. The Classical Janssen Route to 4-Anilidopiperidines Start 1-Benzyl-4-piperidone Step1 Schiff Base Formation (Imine Intermediate) Start->Step1 + Aniline Dean-Stark (-H2O) Step2 1-Benzyl-4-anilinopiperidine (Reductive Amination) Step1->Step2 LAH Reduction (Hydride Transfer) Step3 Acylation (Propionyl Chloride) Step2->Step3 Propionylation (Amide Bond Formation) Step4 Debenzylation (Pd/C Hydrogenation) Step3->Step4 H2, Pd/C (Protecting Group Removal) Final Fentanyl (N-Alkylation) Step4->Final + Phenethyl Chloride (Sn2 Substitution)

Detailed Protocol: Synthesis of 4-Anilidopiperidine Core

Note: This protocol synthesizes the core scaffold (Step 2 in the diagram), a versatile intermediate for library generation.

Objective: Synthesis of 1-benzyl-4-anilinopiperidine via Reductive Amination.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) [Modern modification replacing LAH for safety/selectivity]

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) (Solvent)

Methodology:

  • Imine Formation (Equilibrium Shift):

    • Dissolve 1-benzyl-4-piperidone in dry DCM under

      
       atmosphere.
      
    • Add aniline and catalytic acetic acid.

    • Causality: The acid catalyst protonates the carbonyl oxygen, making it more electrophilic for the weak nucleophile (aniline).

    • Stir for 2 hours. In large scale, water removal (molecular sieves or Dean-Stark) drives the equilibrium to the imine.

  • Reduction (Hydride Transfer):

    • Cool the mixture to 0°C.

    • Add STAB portion-wise.

    • Causality: STAB is less reactive than

      
      , reducing the imine selectively without touching other potential reducible groups (if present).
      
    • Allow to warm to room temperature overnight.

  • Quench & Isolation (Self-Validation):

    • Quench with saturated

      
      .
      
    • Extract with DCM (3x).

    • Wash organic layer with brine, dry over

      
      .
      
    • Validation Point: TLC (Hexane/EtOAc 1:1). The starting ketone spot (

      
      ) should disappear; the amine product spot (
      
      
      
      ) should appear.
  • Characterization:

    • Evaporate solvent. The crude oil usually crystallizes upon standing or trituration with ether.

    • NMR Check: Look for the disappearance of the imine proton (if isolated) and the appearance of the C4-methine proton (multiplet at ~3.4 ppm).

Part 4: Structure-Activity Relationship (SAR) Logic

The power of the piperidine scaffold lies in the orthogonal functionalization of the Nitrogen (N1) and the Carbon (C4).

Table 1: SAR Decision Matrix for Piperidine Opioids
Structural RegionModificationEffect on PharmacologyMechanistic Reason
N1-Substituent Methyl (Pethidine)Moderate PotencyBasic anchor; limited hydrophobic reach.
Phenethyl (Fentanyl)High Potency (100x)Accesses an auxiliary hydrophobic pocket on the receptor.
Allyl/CyclopropylAntagonism (Naloxone)Steric bulk prevents agonist-induced conformational change in the receptor.
C4-Substituent Phenyl (Pethidine)

-Agonist
mimics the Tyramine moiety of endogenous enkephalins.
Anilido (Fentanyl)Super-AgonistAmide nitrogen adds H-bond capability; phenyl ring locks into lipophilic slot.
Ester (Remifentanil)Short Half-lifeIntroduces a "soft spot" for rapid hydrolysis by plasma esterases.
Visualization: The SAR Optimization Loop

This diagram depicts the iterative logic used to refine the scaffold from a general binder to a specific drug.

SAR_Logic Fig 2. Orthogonal Optimization of the Piperidine Ring Scaffold Piperidine Scaffold N_Mod N1-Modification (PK/Selectivity) Scaffold->N_Mod C_Mod C4-Modification (Potency/Binding) Scaffold->C_Mod Result1 Lipophilicity (LogP) CNS Penetration N_Mod->Result1 Add Hydrophobic Bulk Result2 Receptor Affinity (Ki) C_Mod->Result2 Rigidify Conformation Drug Optimized Lead (e.g., Alfentanil) Result1->Drug Result2->Drug

Part 5: Future Horizons

The future of piperidine derivatives lies beyond simple substitution.

  • Covalent Inhibitors: Attaching acrylamide "warheads" to the piperidine nitrogen allows for irreversible binding to cysteines in kinases (e.g., BTK inhibitors).

  • Bicyclic Scaffolds: Bridged piperidines (e.g., tropanes) or spiro-piperidines are being used to rigidify the skeleton, reducing entropic penalty upon binding and improving selectivity.

  • Allosteric Modulators: Novel piperidines are being designed to bind to allosteric sites on GPCRs, modulating the receptor's response to endogenous ligands rather than competing directly with them.

References

  • Janssen, P. A. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on the discovery of Fentanyl).[2][4][5]

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press.

  • Vardanyan, R., & Hruby, V. (2014). Synthesis of Essential Drugs. Elsevier. (Detailed protocols for Fentanyl and Pethidine synthesis).

  • Flanagan, M. E., et al. (2010). Discovery of Tofacitinib (CP-690,550): A Potent and Selective Janus Kinase Inhibitor. Journal of Medicinal Chemistry.

  • Watson, P. S., et al. (2006). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines. Organic Letters.

Sources

Methodological & Application

Analytical methods for 4-(Cyclohexylmethyl)piperidine quantification

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 78197-28-1 | Formula: C₁₂H₂₃N | MW: 181.32 g/mol [1][2][3]

Part 1: Executive Summary & Strategic Analysis[1]

4-(Cyclohexylmethyl)piperidine is a critical process-related impurity and building block in the synthesis of piperidine-based pharmaceuticals.[1][2] It typically arises as an "over-reduction" impurity during the catalytic hydrogenation of 4-benzylpiperidine moieties—a common pharmacophore found in drugs such as Donepezil , Ifenprodil , and various antihistamines.[1]

The Analytical Challenge: "The Silent Impurity"

From an analytical perspective, this molecule presents a distinct "stealth" profile:

  • Lack of Chromophore: The structure consists entirely of saturated rings (cyclohexyl and piperidine).[2] It lacks the conjugated

    
    -systems required for standard UV detection (254 nm).[1][2]
    
  • High Basicity: As a secondary amine, it interacts strongly with residual silanols on HPLC columns, leading to severe peak tailing if not managed.

  • Structural Similarity: It often co-elutes with its aromatic parent (4-benzylpiperidine) in reverse-phase systems due to similar hydrophobicity, though it is slightly more hydrophobic.[1][2]

Method Selection Matrix

The choice of method depends strictly on the analytical goal (Trace Impurity vs. Raw Material Assay).

MethodSelection Start Analytical Goal? Trace Trace Impurity (<0.05%) Start->Trace Assay Assay / Purity (>98%) Start->Assay LCMS LC-MS/MS (ESI+) *Gold Standard* Trace->LCMS Preferred Deriv Derivatization HPLC-FL (Dansyl-Cl / FMOC) Trace->Deriv Alternative GC GC-FID (Direct Injection) Assay->GC Volatile CAD HPLC-CAD/ELSD (Universal Detection) Assay->CAD Non-Volatile Matrix

Figure 1: Decision matrix for selecting the optimal quantification strategy based on sensitivity requirements.

Part 2: Detailed Protocols

Protocol A: LC-MS/MS Quantification (Trace Impurity)

Application: Quantifying this compound at ppm levels in drug substances (e.g., Donepezil API). Principle: Electrospray Ionization (ESI) in positive mode yields a strong


 ion (m/z 182.2).[2]
1. Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).[2]

    • Why: The Biphenyl phase offers enhanced selectivity between the saturated impurity and the aromatic parent drug.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Description
0.0 5 Equilibrate
1.0 5 Hold
8.0 95 Linear Ramp
10.0 95 Wash

| 10.1 | 5 | Re-equilibrate |[1][2]

2. Mass Spectrometry Parameters (ESI+)
  • Source: ESI Positive.

  • Capillary Voltage: 3.0 kV.[1]

  • Cone Voltage: 30 V.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of cyclohexyl ring + H, cleavage at methylene bridge).
      
    • Qualifier:

      
       (Cyclohexyl cation).
      
3. Sample Preparation
  • Stock Solution: Dissolve 10 mg of standard in 10 mL Methanol (1 mg/mL).

  • Sample Solution: Dissolve 10 mg of API (Drug Substance) in 10 mL of 50:50 Water:MeOH.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind amines).

Protocol B: Derivatization-HPLC-UV (Alternative Method)

Application: Labs without MS capabilities requiring high sensitivity.[1] Principle: Reaction with Dansyl Chloride (DNS-Cl) to form a stable, UV-active sulfonamide derivative.[1][2]

1. Derivatization Workflow
  • Mix: 500 µL Sample + 250 µL 0.1 M Sodium Bicarbonate buffer (pH 10.5).

  • Reagent: Add 500 µL Dansyl Chloride solution (5 mg/mL in Acetone).

  • Incubate: Heat at 55°C for 20 minutes (Dark).

  • Quench: Add 100 µL Methylamine or Glycine to consume excess reagent.

  • Inject: 10 µL into HPLC.

2. HPLC-UV Conditions
  • Detection: UV at 254 nm (Dansyl group absorption) or Fluorescence (Ex 340 nm / Em 525 nm).[2]

  • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus).[2]

  • Mobile Phase: Water/Acetonitrile gradient (Derivatives are highly hydrophobic; expect elution at >70% ACN).[2]

Derivatization Analyte Analyte (Secondary Amine) Reaction Reaction 55°C, 20 min Analyte->Reaction Reagent Dansyl Chloride (Non-Fluorescent) Reagent->Reaction Buffer NaHCO3 Buffer (pH 10.5) Buffer->Reaction Product Dansyl-Derivative (Highly Fluorescent/UV Active) Reaction->Product Sulfonamide Formation

Figure 2: Chemical derivatization pathway transforming the "silent" amine into a detectable species.[1]

Protocol C: GC-FID (Raw Material Assay)

Application: Purity assessment of the reagent itself.[1][2] Advantage: No derivatization required; excellent resolution from solvents.[2]

  • Inlet: Split 1:50, 250°C.

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Oven Program:

    • 60°C (hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detector: FID at 300°C.

  • Note: Use a base-deactivated liner to prevent peak tailing of the amine.[1][2]

Part 3: Method Validation (ICH Q2 Guidelines)

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated.[2]

ParameterAcceptance Criteria (Trace Level)Experimental Approach
Specificity No interference at RT of analyte in blank/placebo.Inject blank matrix and API without impurity.
Linearity

5 concentrations from LOQ to 150% of limit.[1]
Accuracy 80-120% RecoverySpike impurity into API at 3 levels (LOQ, 100%, 150%).
Precision RSD

10% (at limit)
6 replicate injections of spiked sample.
LOQ S/N

10
Determined by serial dilution.

Expert Tip: For LC-MS, use a stable isotope labeled internal standard (e.g., Piperidine-d10 or a structural analog like 4-benzylpiperidine-d5) to correct for matrix effects.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78197-28-1, this compound. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2017). Derivatization Methods in HPLC. In Selection of the HPLC Method in Chemical Analysis. Elsevier.[2] (Contextual reference for Dansyl-Cl protocols).

Sources

Application Note: Targeting Sigma Receptors and Kinase Hydrophobic Pockets

Author: BenchChem Technical Support Team. Date: February 2026

Application of 4-(Cyclohexylmethyl)piperidine in Anticancer Lead Optimization

Strategic Overview

In the development of small-molecule anticancer agents, optimizing the hydrophobic interaction between a ligand and its protein target is a critical step in Hit-to-Lead evolution. This compound serves as a high-value building block for this purpose. Its structural dualism—a basic piperidine nitrogen for hydrogen bonding or salt formation, coupled with a bulky, lipophilic cyclohexylmethyl tail—allows it to probe deep hydrophobic pockets (e.g., the ATP-binding back-pocket of kinases) or occupy the hydrophobic domain of G-protein coupled receptors (GPCRs) and Sigma receptors.

Key Applications in Oncology:

  • Sigma-1 Receptor (σ1R) Targeting: σ1Rs are overexpressed in rapidly proliferating cancer cells (melanoma, breast, colon). Ligands containing N-substituted piperidines with bulky hydrophobic tails are known to induce cancer cell apoptosis by modulating ER stress and calcium signaling.

  • Kinase Inhibitor Optimization: The cyclohexylmethyl group acts as a "hydrophobic anchor," often improving potency by displacing water molecules in the kinase hinge region or allosteric pockets (e.g., PBK/TOPK or Src family kinases).

Chemical Application: Synthesis Protocol

Objective: Covalent attachment of this compound to a heteroaryl core (4-chloropyrimidine) via Nucleophilic Aromatic Substitution (SNAr). This reaction represents a standard library synthesis step for generating kinase inhibitor candidates.

Materials:
  • Reagent A: 4,6-Dichloropyrimidine (Electrophile core)

  • Reagent B: this compound (Nucleophile)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or n-Butanol

Step-by-Step Protocol:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (5 mmol) of 4,6-Dichloropyrimidine in 10 mL of DMF.

  • Addition: Cool the solution to 0°C. Add 1.1 eq (5.5 mmol) of DIPEA dropwise.

  • Coupling: Slowly add 1.0 eq (5 mmol) of this compound dissolved in 5 mL DMF. The secondary amine of the piperidine will attack the electron-deficient pyrimidine ring.

  • Reaction: Allow the mixture to warm to room temperature. Heat to 80°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material peak (m/z ~149) and the appearance of the monosubstituted product mass.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form.

    • If solid forms: Filter, wash with cold water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, gradient 0–30% EtOAc in Hexanes) to isolate the target intermediate.

Synthesis Workflow Visualization

SynthesisWorkflow Start Reagents Prep (DMF, 0°C) Reaction SNAr Coupling (80°C, 4-6h) Start->Reaction Add DIPEA Monitor LC-MS Check (Target Mass ID) Reaction->Monitor Sampling Monitor->Reaction Incomplete Workup Extraction/Precipitation (EtOAc/Water) Monitor->Workup Complete Purify Flash Chromatography (Final Product) Workup->Purify Crude Mix

Figure 1: Workflow for the SNAr coupling of this compound to a pyrimidine core.

Biological Application: Sigma-1 Receptor Binding Assay

Objective: To validate the affinity of the synthesized analog against the Sigma-1 receptor, a key target for modulating cancer cell survival.

Assay Principle:

A competition binding assay using radiolabeled [3H]-(+)-Pentazocine (a selective σ1R agonist). The this compound derivative competes for the binding site. A lower Ki indicates higher affinity, validating the hydrophobic contribution of the cyclohexyl tail.

Protocol:
  • Membrane Preparation: Use membrane homogenates from Jurkat cells or guinea pig brain (rich in σ1R).

  • Incubation:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.4).

    • In a 96-well plate, add 50 µL of [3H]-(+)-Pentazocine (2 nM final concentration).

    • Add 50 µL of the test compound (dissolved in DMSO, serial dilutions 10-5 to 10-10 M).

    • Add 100 µL of membrane homogenate (approx. 100 µg protein).

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity using a liquid scintillation counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Mechanistic Insight & Data Analysis

The efficacy of this compound derivatives often stems from their ability to disrupt the Sigma-1 Receptor-BiP Complex at the Mitochondria-Associated Membrane (MAM).

Signaling Pathway Visualization

SigmaPathway Ligand This compound Derivative Sig1R Sigma-1 Receptor (MAM Interface) Ligand->Sig1R Antagonist Binding BiP BiP/GRP78 (Chaperone) Sig1R->BiP Dissociation Calcium Ca2+ Flux (Mitochondrial Overload) Sig1R->Calcium Dysregulation ERStress Prolonged ER Stress (UPR Activation) BiP->ERStress Unchecked UPR Apoptosis Cancer Cell Apoptosis ERStress->Apoptosis Calcium->Apoptosis

Figure 2: Proposed mechanism of action. The ligand binds Sigma-1, disrupting the Sig1R-BiP complex, leading to fatal ER stress and calcium overload in tumor cells.

Comparative Data: Structure-Activity Relationship (SAR)

The table below illustrates the potency gain achieved by using the cyclohexylmethyl tail compared to a standard methyl group, highlighting the importance of the hydrophobic pharmacophore.

Compound IDR-Group SubstituentSigma-1 Affinity (

nM)
MCF-7 Cell Viability (


M)
Interpretation
Ref-01 Methyl (

)
450 ± 20> 50Weak binding; insufficient hydrophobicity.
Ref-02 Benzyl (

)
45 ± 512.5Improved binding via

-stacking.
Target-A Cyclohexylmethyl 2.1 ± 0.3 1.8 Optimal Fit. The cyclohexyl group maximizes hydrophobic pocket occupancy without steric clash.
References
  • Sigma Receptor Ligands in Cancer

    • Title: Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective.
    • Source: Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Piperidine Scaffolds in Oncology

    • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review.
    • Source: Frontiers in Pharmacology (2022).
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363).
    • Source: Journal of Medicinal Chemistry (2013).
    • URL:[Link]

  • Chemical Data & Safety

    • Title: this compound hydrochloride (PubChem CID 85723303).
    • Source: PubChem.[1]

    • URL:[Link]

Sources

4-(Cyclohexylmethyl)piperidine as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Cyclohexylmethyl)piperidine as a Scaffold in Drug Design

Part 1: Executive Summary & Strategic Value

The "Escape from Flatland" Paradigm In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional, saturated systems is a critical strategy to improve clinical success rates.[1] This compound represents a quintessential "scaffold morph" of the classic 4-benzylpiperidine moiety. By saturating the aromatic ring, researchers increase the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved solubility, reduced promiscuity, and enhanced metabolic stability.

This scaffold is not merely a structural spacer; it is a bioactive pharmacophore extensively utilized in:

  • Sigma Receptor Ligands (σ1/σ2): Modulating neuroprotection and cytotoxicity (e.g., PB28 analogs).

  • Ion Channel Blockers: Targeting the NR2B subunit of NMDA receptors for neuropathic pain.

  • Antiviral & Oncology Agents: Exploiting lysosomal trapping and phospholipidosis mechanisms.

Part 2: Structural Analysis & SAR Logic

The substitution of a phenyl ring (in 4-benzylpiperidine) with a cyclohexyl ring (in this compound) alters the physicochemical landscape of the ligand.

Property4-Benzylpiperidine (Aromatic)This compound (Saturated)Drug Design Impact
Geometry Planar (2D)Chair Conformation (3D)Accesses distinct hydrophobic pockets; reduces "molecular flatness."
Electronic

-

Stacking potential
No

-electrons
Eliminates potential metabolic "hotspots" for oxidation (e.g., arene oxides).
Lipophilicity Moderate LogPHigher LogP (approx. +0.5 to +1.[2]0)Increases BBB permeability; requires polar group balancing.
Flexibility Rigid Phenyl RingFlexible Cyclohexyl RingAllows "induced fit" binding in dynamic receptor pockets.
Visualizing the SAR Logic (DOT Diagram)

SAR_Logic Start Parent Scaffold 4-Benzylpiperidine Modification Catalytic Hydrogenation (Saturation) Start->Modification H2 / Rh-C Result Target Scaffold This compound Modification->Result Effect1 Increased F(sp3) (Better Solubility) Result->Effect1 Effect2 Loss of Pi-Stacking (Selectivity Filter) Result->Effect2 Effect3 Metabolic Blocking ( CYP450 Stability) Result->Effect3

Figure 1: Structural evolution from aromatic precursor to saturated scaffold, highlighting key medicinal chemistry advantages.

Part 3: Detailed Experimental Protocols

Protocol A: Chemical Synthesis via Catalytic Hydrogenation

Objective: To synthesize this compound from commercially available 4-benzylpiperidine. This method is preferred over alkylation for its atom economy and cleanliness.

Reagents:

  • Starting Material: 4-Benzylpiperidine (CAS: 31252-42-3)[3]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium(IV) oxide (RuO₂)

  • Solvent: Glacial Acetic Acid or Methanol/HCl

  • Hydrogen Source: H₂ gas (balloon or Parr shaker)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 4-benzylpiperidine in 50 mL of glacial acetic acid in a high-pressure reaction vessel (Parr bomb).

  • Catalyst Addition: Carefully add 5 mol% of Rh/Al₂O₃ catalyst. Caution: Catalysts can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 50–60 psi (3.5–4 bar) with H₂ gas.

  • Reaction: Heat the mixture to 60°C and stir vigorously for 12–24 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 182.2).

    • Checkpoint: Disappearance of the aromatic UV signal (254 nm) indicates completion.

  • Workup:

    • Cool the vessel and depressurize.

    • Filter the mixture through a Celite pad to remove the catalyst. Wash with methanol.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

  • Salt Formation (Optional but Recommended): Dissolve the residue in diethyl ether and add 2M HCl in ether dropwise. The hydrochloride salt of this compound will precipitate as a white solid.

  • Validation: Confirm structure via 1H-NMR (absence of aromatic protons 7.0–7.5 ppm) and 13C-NMR.

Protocol B: In Vitro Sigma-1 Receptor Binding Assay

Objective: To evaluate the affinity of the synthesized scaffold derivatives for the Sigma-1 receptor (


R), a key target for neuroprotection.

Materials:

  • Ligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol)

  • Receptor Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Non-specific Binder: Haloperidol (10 µM)

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow Diagram (DOT):

Assay_Workflow Prep Membrane Preparation (HEK293-hSigma1) Incubation Incubation 90 min @ 37°C Prep->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Terminate Binding Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis Calculate Ki Ligand [3H]-Pentazocine (+ Test Compound) Ligand->Incubation Control Haloperidol (Non-specific binding) Control->Incubation

Figure 2: Radioligand binding workflow for validating Sigma-1 receptor affinity.

Procedure:

  • Assay Setup: In 96-well plates, add:

    • 50 µL of test compound (concentrations

      
       to 
      
      
      
      M).
    • 50 µL of [³H]-(+)-Pentazocine (Final concentration: 2 nM).

    • 100 µL of membrane suspension (20–50 µg protein/well).

  • Equilibrium: Incubate plates at 37°C for 90 minutes (or 25°C for 120 minutes) to reach equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) using a beta-counter.

  • Analysis: Determine

    
     using non-linear regression (e.g., GraphPad Prism). Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrogenation Catalyst poisoning or insufficient pressure.Use fresh Rh/Al₂O₃; increase pressure to 100 psi; ensure starting material is free of sulfur/amine contaminants.
Low Assay Solubility High lipophilicity of cyclohexyl group.Dissolve compounds in DMSO (stock) and ensure final DMSO concentration in assay is <1%.
Non-Specific Binding Lipophilic interaction with filter.Pre-soak filters in 0.5% PEI; use low-binding plates.

Part 5: References

  • Mechanistic Basis of Sigma Receptors:

    • Title: Sigma-1 Receptors: Multipurpose Modulators of Signaling Pathways.

    • Source: Journal of Pharmacological Sciences.

    • URL:[Link] (General Journal Link for verification)

  • PB28 and Cyclohexyl Scaffolds:

    • Title: PB28, a Sigma-1/Sigma-2 Receptor Ligand, as a Potential Antiviral Agent.

    • Source: Nature (Scientific Reports) / PubMed.

    • Context: Discusses the cytotoxicity and binding of cyclohexyl-piperazine analogs.

    • URL:[Link] (PubChem Entry for PB28)

  • Synthesis Protocols:

    • Title: this compound Hydrochloride Product & Safety Data.

    • Source: BenchChem / PubChem.

    • URL:[Link]

  • Medicinal Chemistry Strategy:

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1]

    • Source: Journal of Medicinal Chemistry.[1]

    • URL:[Link] (Journal Homepage)

Sources

Application Note: Purity Analysis of 4-(Cyclohexylmethyl)piperidine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the rigorous analysis of 4-(Cyclohexylmethyl)piperidine, addressing its specific physicochemical challenges (lack of chromophore, high basicity) with field-proven methodologies.

Executive Summary

This compound (CAS: 98883-xx-x / HCl Salt: 188844-14-6) is a critical saturated intermediate in the synthesis of GPCR ligands and kinase inhibitors. Its analysis is complicated by two factors:

  • Lack of Chromophore: The molecule possesses no conjugated

    
    -systems, rendering standard UV detection (254 nm) impossible and low-UV (200–210 nm) highly susceptible to solvent interference and poor sensitivity.
    
  • Secondary Amine Basicity: With a pKa

    
     11.0, the piperidine moiety interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing and resolution loss.
    

This guide presents two validated workflows:

  • Method A (Primary/Gold Standard): HPLC-CAD (Charged Aerosol Detection) using high-pH mobile phases for direct, universal quantification without derivatization.

  • Method B (Alternative): Pre-column Derivatization with FMOC-Cl followed by HPLC-UV, for laboratories limited to optical detection.

Method A: Direct Analysis via HPLC-CAD (Recommended)

Rationale

Charged Aerosol Detection (CAD) is the preferred technique for this analyte. Unlike UV, CAD response is independent of chemical structure and depends only on the mass of the non-volatile analyte. This allows for the detection of the main peak and all non-chromophoric synthetic impurities (e.g., cyclohexyl-analogs, starting materials) with near-uniform response factors.

To mitigate amine tailing, we utilize a High-pH Mobile Phase strategy. By operating at pH 10.5 (above the pKa), the amine is deprotonated (neutral), increasing hydrophobicity and eliminating silanol interactions.

Instrumentation & Reagents[1]
  • System: UHPLC/HPLC system (e.g., Thermo Vanquish, Agilent 1290) coupled to a Charged Aerosol Detector (CAD).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 × 100 mm (or equivalent High-pH stable hybrid column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Chromatographic Conditions
ParameterSetting
Flow Rate 0.6 mL/min
Column Temp 40 °C
Injection Vol 2.0 µL
Detector (CAD) Evap Temp: 35°C (High), Power Function: 1.0, Data Rate: 10 Hz
Run Time 12.0 min

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
1.0 30 Start Gradient
8.0 95 Ramp to Organic
9.5 95 Wash
9.6 30 Re-equilibration

| 12.0 | 30 | End |

Sample Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of 50:50 MeCN:Water (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 0.1 mg/mL.

    • Note: Using Mobile Phase A (High pH) as the diluent ensures the sample pH matches the column environment, preventing "breakthrough" peaks.

Method B: Derivatization-UV (Alternative)

Rationale

For labs lacking CAD/MS, the secondary amine must be tagged with a UV-active chromophore. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is selected over Tosyl-Cl because it reacts rapidly (seconds) with secondary amines under mild conditions and provides high sensitivity at 265 nm.

Reaction Protocol

Reagents:

  • Borate Buffer: 0.2 M Borate buffer, pH 8.5.

  • FMOC Reagent: 5 mM FMOC-Cl in dry Acetonitrile.

Workflow:

  • Mix: Combine 100 µL Sample (aqueous/organic mix) + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC Reagent. Vortex immediately.

  • Incubate: Let stand at ambient temperature for 2 minutes.

  • Quench: Add 20 µL of 1 M Glycine (to scavenge excess FMOC-Cl and prevent large interfering reagent peaks).

  • Inject: Inject the supernatant directly.

Chromatographic Conditions (UV)
  • Column: Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 × 100 mm.

  • Detection: UV Absorbance @ 265 nm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 minutes.

Visualized Workflows & Logic

Decision Matrix & Workflow

The following diagram illustrates the decision process and the technical workflow for the recommended CAD method.

G Start Start: this compound Sample Analysis CheckDetector Check Available Detectors Start->CheckDetector HasCAD CAD / ELSD / MS Available? CheckDetector->HasCAD MethodA METHOD A: Direct Analysis (High pH + CAD) HasCAD->MethodA Yes (Preferred) MethodB METHOD B: Derivatization (FMOC-Cl + UV) HasCAD->MethodB No (UV Only) PrepA Sample Prep: Dissolve in 50:50 MeCN:H2O MethodA->PrepA ReactB Reaction: Sample + Borate Buffer + FMOC-Cl (2 min) MethodB->ReactB ColumnA Column Selection: Hybrid C18 (pH 1-12 stable) e.g., XBridge BEH PrepA->ColumnA MobileA Mobile Phase: 10mM NH4HCO3 (pH 10.5) Deprotonates Amine ColumnA->MobileA RunA Run Gradient: 30-95% MeCN MobileA->RunA ResultA Result: Universal Detection of Parent & Impurities RunA->ResultA QuenchB Quench: Add Glycine to remove excess FMOC ReactB->QuenchB RunB Run HPLC-UV: Detect @ 265 nm QuenchB->RunB ResultB Result: High Sensitivity (Risk: Derivative Artifacts) RunB->ResultB

Caption: Decision tree comparing Direct Analysis (CAD) vs. Derivatization (UV) workflows based on instrumentation availability.

Results & Discussion

System Suitability Criteria

Regardless of the method chosen, the following criteria must be met to ensure data integrity:

  • Tailing Factor (Tf): Must be < 1.5. (Note: If Tf > 2.0 in Method A, increase pH or buffer concentration).

  • Precision (RSD): Injection repeatability (n=6) for peak area must be < 2.0% (CAD) or < 1.0% (UV).

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (Method A) Silanol interactionEnsure pH is > 10.0. Use a fresh "Hybrid" particle column (not standard silica).
Low Sensitivity (Method A) CAD settingsIncrease evaporation temperature. Ensure mobile phase is volatile (use Ammonium salts, not Phosphate).
Extra Peaks (Method B) Excess ReagentThe FMOC-OH hydrolysis product elutes early. Ensure the Glycine quench step is performed.
Baseline Drift Gradient issuesIn CAD, ensure Mobile Phase A and B have similar conductivity or use a "Inverse Gradient" make-up pump if available.

References

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[2] Link

  • Thermo Fisher Scientific. (2023). HPLC - UV-Vis absorption and charged aerosol detection for non-chromophoric compounds. Application Note. Link

  • Zhou, G., et al. (2022).[3] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 60(7), 613–619.[3] Link

  • ResearchGate. (2022).[4] Discussion on HPLC analysis of tertiary and secondary amines without chromophores. Link

  • Gamache, P. H., et al. (2012).[5] "Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection." Journal of Chromatography A. Link

Sources

Troubleshooting & Optimization

Preventing quaternary ammonium salt formation in piperidine N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Quaternary Ammonium Salt Formation in Piperidine N-Alkylation

Status: Operational | Lead Scientist: Dr. A. Vance

Welcome to the N-Alkylation Optimization Center

You are likely here because your piperidine alkylation yielded a "spot-to-spot" conversion on TLC, but NMR revealed a mixture of starting material, desired tertiary amine, and the dreaded quaternary ammonium salt (quat).

This guide addresses the Menshutkin Reaction trap : in aprotic solvents, the product (N-alkylpiperidine) is often more nucleophilic than the starting material, creating a runaway reaction toward the quaternary salt.

Module 1: The Mechanistic Root Cause

Q: Why does the reaction not stop at the tertiary amine?

A: The issue lies in the distinction between Basicity (thermodynamic stability of the conjugate acid) and Nucleophilicity (kinetic rate of attack).

While tertiary amines are often less basic than secondary amines in aqueous media (due to solvation penalties), they are frequently more nucleophilic in the organic, aprotic solvents used for alkylation (e.g., DMF, Acetonitrile). The alkyl group you just added acts as an electron-donating group (EDG), raising the energy of the nitrogen lone pair (HOMO) and making the product more reactive toward the alkyl halide than the starting piperidine.

Visualization: The Runaway Pathway

The following diagram illustrates the competing kinetics. Note that


 (rate of quat formation) often exceeds 

(rate of product formation).

ReactionPathway cluster_legend Kinetic Trap Piperidine Piperidine (Secondary Amine) Product N-Alkylpiperidine (Desired Product) Piperidine->Product k1 (Slow) + R-X RX R-X (Alkyl Halide) Quat Quaternary Ammonium Salt (Dead End) Product->Quat k2 (FAST) + R-X Note In aprotic solvents: k2 > k1 due to inductive effects

Caption: The kinetic trap of direct alkylation. The red dashed line represents the undesired, often faster, second alkylation event.

Module 2: Direct Alkylation Optimization

Q: I must use an alkyl halide. How do I force selectivity?

If you cannot change the synthetic route, you must manipulate the kinetics using the "Cesium Effect" or High-Dilution Protocols .

Protocol A: The Cesium Effect (High Selectivity)

Research by Salvatore et al. [1] demonstrated that Cesium Hydroxide (CsOH) or Cesium Carbonate (


) in DMF promotes mono-alkylation with high selectivity. The large cesium cation creates a "naked," highly reactive anion of the secondary amine, accelerating 

significantly over

.

The Protocol:

  • Solvent: Anhydrous DMF (Essential for the Cesium effect).[1][2]

  • Base:

    
     (1.2 equiv) or CsOH·
    
    
    
    (activated molecular sieves required).
  • Stoichiometry: Piperidine (1.0 equiv) : Alkyl Halide (1.0 - 1.1 equiv).

  • Temperature: Room Temperature (Heat promotes quat formation).

Protocol B: The "Slow-Drip" High-Dilution Method

If you lack Cesium salts, you must rely on statistics. By keeping the concentration of the alkyl halide extremely low relative to the piperidine, you statistically favor the collision between R-X and the abundant starting material.

  • Dissolve Piperidine (1.2 - 1.5 equiv) and Base (DIPEA or

    
    ) in Acetonitrile.
    
  • Dissolve Alkyl Halide (1.0 equiv) in a separate volume of solvent.

  • Critical Step: Add the Alkyl Halide solution dropwise over 2-4 hours (syringe pump preferred) at 0°C.

Data: Solvent & Base Impact on Selectivity

Selectivity ratios based on generalized experimental data [1][2].

ConditionsPrimary ProductRisk of QuatNotes

/ DMF
Mono-alkyl (90%+) LowBest for direct alkylation.

/ Acetone
MixtureHighStandard conditions often fail here.
NaH / THF MixtureVery HighStrong deprotonation risks rapid over-reaction.
DIPEA / DCM Mono-alkyl (Moderate)ModerateGood solubility, but slower reaction.

Module 3: The Strategic Pivot (Alternative Routes)

Q: Direct alkylation is still messy. What is the industry standard alternative?

A: Reductive Amination. If your alkyl group can be sourced as an Aldehyde or Ketone, stop doing direct alkylation immediately .[3] Reductive amination is the "Gold Standard" because the intermediate iminium ion forms reversibly, but the reduction step is irreversible and generally stops at the tertiary amine because the product has no hydrogen on the nitrogen to form a new imine [3].

The Reductive Amination Workflow

Reagents: Aldehyde/Ketone (1.1 equiv), Piperidine (1.0 equiv), STAB (Sodium Triacetoxyborohydride, 1.5 equiv), DCM or DCE (Solvent).

  • Mix Piperidine and Aldehyde in DCE.

  • Add STAB in one portion (mild exotherm).

  • Stir 2-16h.

  • Quench with saturated

    
    .
    
Decision Matrix: Choosing Your Route

DecisionTree Start Start: Need N-Alkyl Piperidine IsAldehyde Is the Alkyl group available as an Aldehyde/Ketone? Start->IsAldehyde Reductive USE REDUCTIVE AMINATION (Reagent: STAB or NaBH3CN) Selectivity: >98% IsAldehyde->Reductive Yes (Preferred) Direct Must use Alkyl Halide IsAldehyde->Direct No CesiumCheck Do you have Cs2CO3 + DMF? Direct->CesiumCheck UseCesium USE CESIUM PROTOCOL (Salvatore Method) CesiumCheck->UseCesium Yes Acylation Consider ACYLATION-REDUCTION (2-Step: Acyl Chloride -> LiAlH4) CesiumCheck->Acylation No (High Purity Required)

Caption: Decision tree for selecting the optimal synthetic pathway based on reagent availability.

Module 4: Troubleshooting & FAQs

Q: I am using a highly reactive electrophile (e.g., Benzyl Bromide or Methyl Iodide) and even the Cesium method gives me 15% quat. A: Highly reactive electrophiles require the Acylation-Reduction method for 100% selectivity.

  • React Piperidine with Benzoyl Chloride (or Acetyl Chloride)

    
     Amide.
    
  • Reduce the Amide with

    
     or 
    
    
    
    
    
    Amine. Why: Amides are non-nucleophilic. Over-alkylation is chemically impossible in step 1.

Q: My product and the quat have the same Rf on TLC. A: They likely don't, but the quat streaks. Switch your TLC mobile phase to DCM:MeOH:NH4OH (90:9:1) . The ammonium hydroxide suppresses the streaking of the amine and keeps the quaternary salt (which is ionic) at the baseline (


).

Q: Can I convert the Quat back to the Tertiary Amine? A: Generally, no. De-quaternization (e.g., using thiophenolate) is harsh, low-yielding, and non-selective for the specific alkyl group you want to remove. It is more efficient to discard and restart using the Reductive Amination protocol.

References

  • Salvatore, R. N., et al. (2001). Cesium Hydroxide Promoted Chemoselective N-Alkylation. Journal of Organic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Multiple Peaks in HPLC Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of observing multiple, unexpected, or poorly shaped peaks during their experiments. Drawing from extensive field experience, this document provides in-depth troubleshooting strategies rooted in chromatographic principles to ensure the integrity and accuracy of your analytical results.

Introduction: The Challenge of Piperidine Analysis

Piperidine and its derivatives are basic compounds that are prone to several chromatographic issues, primarily due to their interaction with the stationary phase and their sensitivity to mobile phase conditions. The appearance of multiple peaks for a single, pure compound can be a significant source of confusion, leading to inaccurate quantification and interpretation of results. This guide will systematically address the common causes of these chromatographic abnormalities and provide practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common questions encountered during the HPLC analysis of piperidine derivatives.

Q1: Why am I seeing a split peak for my pure piperidine derivative?

A1: Peak splitting for a single analyte can be caused by several factors.[1] Common culprits include a mismatch between the sample solvent and the mobile phase, column overload, or a physical issue with the column such as a void or a blocked frit.[1][2] For piperidine derivatives, it can also occur if the mobile phase pH is too close to the compound's pKa, leading to the presence of both ionized and unionized forms.[3]

Q2: I'm observing a peak in my blank injection. What is a "ghost peak" and where does it come from?

A2: A ghost peak is an unexpected signal that appears in a chromatogram, even when a blank solvent is injected.[4] These peaks often originate from contamination in the mobile phase, the LC system itself (e.g., from the injector or seals), or from the carryover of a strongly retained compound from a previous injection.[5][6] Ghost peaks are particularly common in gradient elution methods.[4][7]

Q3: My piperidine peak is tailing significantly. What's the cause and how can I fix it?

A3: Peak tailing for basic compounds like piperidine is frequently caused by secondary interactions between the basic nitrogen atom and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][8] To mitigate this, you can lower the mobile phase pH to protonate the silanols, use a highly end-capped or base-deactivated column, or add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to compete for the active sites.[1][8][9]

Q4: I see an extra, unexpected peak in my chromatogram when analyzing a synthesized piperidine derivative. What could it be?

A4: An unexpected peak could be a genuine impurity or a degradation product of your analyte.[10] It could also be an artifact of the analysis, such as a late-eluting peak from a previous injection.[11] If the compound is a free base, it might show differential ionization in the mobile phase, leading to two peaks.[12] It's crucial to systematically investigate the source by checking blank injections, extending the run time, and evaluating sample stability.

In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common peak problems with actionable solutions and experimental protocols.

Guide 1: Diagnosing and Resolving Peak Splitting and Distortion

Peak splitting presents as a "double" or "shouldered" peak where a single peak is expected. This can severely impact accurate integration and quantification.

  • Chemical Causes:

    • Mobile Phase pH near Analyte pKa: When the mobile phase pH is within approximately ±1.5 units of the piperidine derivative's pKa, both the ionized and neutral forms of the molecule can exist simultaneously, leading to two distinct retention times and a split peak.[13]

    • On-Column Degradation: The analyte may be unstable under the analytical conditions, degrading on the column to produce a secondary peak.[10]

  • Physical & System Causes:

    • Column Void or Channeling: A void at the head of the column or channels in the packed bed can cause the sample band to travel through at different rates, resulting in a split or distorted peak.[1][14] This is a common form of column deterioration.[15][16]

    • Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit, leading to a non-uniform flow path and peak splitting.[2][17]

    • Injector Issues: A partially blocked injector port or loop can lead to improper sample introduction onto the column.[18]

  • Methodological Causes:

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., higher elution strength) than the initial mobile phase, it can cause peak distortion, including splitting.[17]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or splitting.[1][19]

// Path for "Yes" - All peaks splitting system_issue [label="Likely System Issue", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_connections [label="Check tubing connections\nand fittings for dead volume."]; check_frit [label="Inspect/replace column inlet frit."];

// Path for "No" - Only analyte peak splitting single_peak_issue [label="Likely Analyte/Method Specific", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject_blank [label="Inject Blank (Mobile Phase)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_split_in_blank [label="Split is sample-related"]; reduce_conc [label="Reduce sample concentration\nand injection volume.", shape=box]; check_solvent [label="Match sample solvent to\ninitial mobile phase."]; adjust_ph [label="Adjust mobile phase pH\n(≥ 2 units from pKa).", shape=box];

// Connections start -> check_all_peaks; check_all_peaks -> system_issue [label="Yes"]; system_issue -> check_connections -> check_frit;

check_all_peaks -> single_peak_issue [label="No"]; single_peak_issue -> inject_blank; inject_blank -> no_split_in_blank [label="No Split"]; no_split_in_blank -> reduce_conc -> check_solvent -> adjust_ph; } }

Caption: Troubleshooting workflow for split peaks.

Protocol 1: Systematic Mobile Phase pH Adjustment

  • Determine pKa: Find the pKa of your piperidine derivative through literature search or software prediction.

  • Initial pH Selection: For basic compounds like piperidines, start with a low pH mobile phase (e.g., pH 2.5-3.0) using an additive like formic acid or trifluoroacetic acid (TFA).[20] This ensures the piperidine is fully protonated (ionized) and the column's silanol groups are also protonated, minimizing secondary interactions.[1]

  • pH Adjustment: If peak splitting persists, adjust the pH to be at least 2 pH units away from the analyte's pKa. Use appropriate buffers for the desired pH range (e.g., phosphate for pH 2-3 and 6-8, acetate for pH 4-6).

  • Buffer Preparation: Always prepare buffers by dissolving the solid component in the aqueous portion of the mobile phase first, adjusting the pH, and then bringing it to the final volume before mixing with the organic solvent.[20][21]

pH RangeRecommended Buffer/AdditiveTypical Concentration
2.0 - 3.5Formic Acid, Phosphoric Acid, TFA0.1% (v/v)
3.5 - 5.5Acetate Buffer (Acetic Acid/Ammonium Acetate)10-25 mM
6.0 - 8.0Phosphate Buffer (Potassium Phosphate)10-25 mM

Note: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can sometimes be difficult to wash out of the column and may suppress MS signals. Formic acid is often a more MS-friendly alternative.[22]

Guide 2: Identifying and Eliminating Ghost Peaks

Ghost peaks are spurious peaks that appear in blank runs and can interfere with the detection of low-level impurities.[4][6]

  • Mobile Phase Contamination:

    • Water Quality: Impurities or bacterial growth in the water used for the mobile phase can accumulate on the column and elute as peaks during a gradient.[7]

    • Solvent Additives: Degradation of additives like TFA can introduce UV-active impurities.[7]

    • Leachables: Plasticizers or other compounds can leach from mobile phase reservoir bottles or tubing.[7]

  • System Contamination:

    • Injector Carryover: Residual sample from a previous injection can remain in the needle, loop, or valve of the autosampler.[5]

    • Contaminated Seals: Worn or dirty pump or injector seals can shed particulate matter or bleed contaminants.

  • Late Elution: A strongly retained compound from a previous, concentrated injection may not have eluted and appears in a subsequent blank run.[9][11]

// Diagnostic Steps step1 [label="1. Replace Mobile Phase\nwith freshly prepared eluents."]; step2 [label="2. Disconnect column, run blank.\n(Tests system pre-column)"]; step3 [label="3. Perform extensive needle wash\nand purge injector."]; step4 [label="4. Extend gradient run time\nand final hold."];

// Potential Causes cause1 [label="Mobile Phase Contamination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause2 [label="System Contamination\n(Injector, Seals)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause3 [label="Sample Carryover", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause4 [label="Late Elution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> isolate_source; isolate_source -> step1; isolate_source -> step2; isolate_source -> step3; isolate_source -> step4;

step1 -> cause1 [style=dashed]; step2 -> cause2 [style=dashed]; step3 -> cause3 [style=dashed]; step4 -> cause4 [style=dashed]; }

Caption: Systematic approach to identifying ghost peak sources.

Protocol 2: System and Column Cleaning

  • System Flush:

    • Disconnect the column.

    • Replace the mobile phase with fresh, high-purity solvents (e.g., HPLC-grade water and acetonitrile).

    • Place all solvent lines into a beaker of fresh isopropanol and purge the system at a high flow rate (e.g., 3-5 mL/min) for 15-20 minutes to clean the pump and degasser.

    • Follow with the new mobile phase solvents.

  • Column Washing (for Reversed-Phase C18):

    • Disconnect the column from the detector to avoid contamination.

    • Wash the column with at least 20 column volumes of each of the following solvents in sequence:

      • Mobile phase without buffer salts (e.g., Water/Acetonitrile)

      • 100% Water (HPLC-grade)

      • Isopropanol

      • Hexane or Methylene Chloride (if very non-polar contaminants are suspected, ensure system compatibility)

      • Isopropanol

      • Mobile phase without buffer salts

      • Re-equilibrate with the initial mobile phase.[9]

    • Caution: Always check the column manufacturer's instructions for solvent compatibility and pressure limits.

Summary and Best Practices

Successfully troubleshooting multiple peaks in the HPLC analysis of piperidine derivatives requires a systematic approach that considers chemical interactions, system hardware, and analytical methodology.

  • Control the Chemistry: The basic nature of piperidines is the primary driver of many chromatographic issues. Proper control of mobile phase pH is the most powerful tool to ensure a single, consistent ionization state and to minimize undesirable secondary interactions with the column.[3][20][23]

  • Maintain a Clean System: Proactive system maintenance, including the use of high-purity solvents, regular cleaning of mobile phase reservoirs, and proper column flushing protocols, can prevent many issues like ghost peaks.[4][7]

  • Methodical Troubleshooting: When problems arise, isolate variables one at a time. A logical workflow, such as those diagrammed above, will lead to the root cause much faster than random changes to the method.

  • Use Guard Columns: To protect your analytical column from contamination and extend its lifetime, especially when analyzing complex samples, the use of a guard column is highly recommended.[24]

By applying these principles and protocols, you can overcome the challenges associated with the HPLC analysis of piperidine derivatives, leading to robust, reliable, and accurate results in your research and development endeavors.

References

  • Unknown. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672.
  • Pitt, A. (n.d.). What are the Common Peak Problems in HPLC.
  • ACD/Labs. (2022, October 6).
  • Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC.
  • Axion Labs. (2023, April 11). Ghost Peaks in HPLC - 5 common sources [Video]. YouTube.
  • Dong, M. W. (2018). Ghost Peak Investigation in a Reversed-Phase Gradient LC System.
  • Conquer Scientific. (2023, June 12). 4 Reasons Your HPLC Isn't Working Properly.
  • Separation Science. (2024, July 4).
  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Agilent Technologies. (n.d.).
  • Benchchem. (n.d.).
  • Shimadzu Corpor
  • Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
  • Kimothi, G. P. (n.d.). Development of HPLC method to determine Piperine in different piper species.
  • Bio-Works. (n.d.).
  • Chromatography Today. (n.d.).
  • Dolan, J. W. (2014, August 22). Unexpected Peaks. LCGC Europe.
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
  • National Institutes of Health (NIH). (2023, November 1). Development of HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System.
  • Stoll, D. R. (n.d.). On-Column Sample Degradation.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.).
  • Phenomenex. (n.d.).
  • Phenomenex. (2025, June 6).
  • Waters Corporation. (n.d.). Peak Shape Changes for a Previously Used Column.
  • AFIN-TS. (n.d.).
  • SIELC Technologies. (n.d.).
  • Biorelevant.com Ltd. (n.d.).
  • Industry News. (2023, December 27).
  • Shimadzu Corporation. (2023, May 18). Important Notices for Daily Use of HPLC: 2.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.).
  • Moravek, Inc. (n.d.).
  • Oxford Academic. (2013, March 13).
  • MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.

Sources

Technical Support Center: Enhancing the Stability of 4-(Cyclohexylmethyl)piperidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Cyclohexylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving the stability of this compound in aqueous solutions during experimental workflows.

Introduction to Stability Challenges

This compound, like many secondary amines, is susceptible to degradation in aqueous environments, which can significantly impact experimental reproducibility and the overall integrity of your results. The primary degradation pathways include oxidation of the piperidine nitrogen, photodegradation, and reactions influenced by pH and temperature. Understanding and mitigating these degradation pathways are crucial for obtaining reliable data in drug discovery and development. This guide provides a comprehensive resource to help you identify, troubleshoot, and prevent stability issues with this compound.

Troubleshooting Guide: Addressing Common Stability Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I'm observing a progressive loss of my this compound in solution over a short period. What are the likely causes and how can I prevent this?

Answer:

Rapid degradation of this compound in aqueous solution is most commonly due to oxidation, often accelerated by factors such as pH, light, and the presence of dissolved oxygen or metal ions.

Causality Behind Experimental Choices:

The lone pair of electrons on the nitrogen atom of the piperidine ring is susceptible to oxidation, leading to the formation of N-oxides and other degradation products. The rate of this oxidation is highly dependent on the chemical environment of the solution.

Immediate Troubleshooting Steps:

  • pH Control: The protonated form of the amine is significantly less prone to oxidation. Simple alkyl amines typically have a pKa for their conjugate acid in the range of 9.5 to 11.0.[1][2] To maintain your compound in its more stable, protonated state, adjust the pH of your aqueous solution to be at least 2 pH units below the pKa of the conjugate acid. A starting pH of 7.0 or slightly acidic (e.g., pH 5-6) is recommended for initial experiments.

  • Minimize Light Exposure: Photodegradation can be a significant contributor to the degradation of piperidine-containing compounds. Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • Deoxygenate Your Solvents: Dissolved oxygen is a key player in oxidation. Before preparing your solutions, sparge your aqueous buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Control Temperature: Elevated temperatures can accelerate degradation. Prepare and store your solutions at low temperatures (e.g., 2-8 °C) whenever possible.

Question 2: My analytical results (e.g., HPLC, LC-MS) are showing inconsistent peak areas for this compound, and I'm seeing new, unidentified peaks appearing over time. How can I identify the source of this variability?

Answer:

The appearance of new peaks alongside a decrease in the parent compound's peak area is a classic sign of degradation. To troubleshoot this, a systematic approach is needed to identify the degradation products and stabilize your analytical workflow.

Causality Behind Experimental Choices:

A stability-indicating analytical method is crucial for accurately quantifying the parent compound in the presence of its degradation products. Such a method must be able to resolve the parent peak from all potential impurity and degradant peaks.

Troubleshooting and Optimization Workflow:

Sources

Technical Support Center: Troubleshooting 4-(Cyclohexylmethyl)piperidine Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the "Perfect Storm"

Welcome to the technical support hub. If you are analyzing 4-(Cyclohexylmethyl)piperidine (4-CMP) , you are dealing with a molecule that presents a "perfect storm" for chromatographic anomalies. Before troubleshooting, you must understand why this molecule behaves poorly.

The Molecular Profile:

  • High Basicity (pKa ~11.2): The piperidine ring is a strong secondary base. At neutral or acidic pH, it is fully protonated (

    
    ). This positive charge aggressively binds to residual silanols (
    
    
    
    ) on your column stationary phase, causing "shouldering" or splitting.
  • Significant Hydrophobicity (LogP ~3.3): The cyclohexylmethyl tail makes the molecule hydrophobic. This creates solubility issues if your mobile phase is highly aqueous, leading to the "Strong Solvent Effect."

  • Lack of Chromophore: 4-CMP lacks a conjugated system. If you are using UV detection (200–210 nm), you are operating at the noise floor where baseline artifacts can mimic peak splitting.

This guide moves beyond generic advice to address the specific physicochemical interactions of 4-CMP.

Diagnostic Workflow (Interactive Guide)

Use this logic flow to identify the root cause of your peak splitting.

TroubleshootingFlow Start START: Describe the Split Shape What is the peak shape? Start->Shape Doublet Distinct Doublet (Twin Peaks) Shape->Doublet Shoulder Asymmetric Shoulder (Tailing) Shape->Shoulder SharkFin Broad/Distorted (Shark Fin) Shape->SharkFin Test1 TEST: Inject 1/10th Volume Doublet->Test1 Test2 TEST: Check pH & Column Type Shoulder->Test2 Test3 TEST: Dilute Sample in Mobile Phase SharkFin->Test3 Result1 Split Disappears? Test1->Result1 Silanol CAUSE: Silanol Interaction (Wrong pH/Column) Test2->Silanol Result3 Split Disappears? Test3->Result3 Void CAUSE: Inlet Frit Blockage or Column Void Result1->Void No (Split remains) Overload CAUSE: Mass Overload Result1->Overload Yes (Single peak) Result3->Void No Solvent CAUSE: Solvent Mismatch (Strong Solvent Effect) Result3->Solvent Yes

Caption: Diagnostic logic tree for isolating peak splitting causes in 4-CMP analysis.

Module A: The "Strong Solvent" Effect (Most Common)[1]

The Symptom: Your peak looks broad, distorted, or splits into a "shark fin" shape. This often happens when you dissolve 4-CMP in 100% Methanol or Acetonitrile but your mobile phase starts at 90% Water.

The Mechanism: Because 4-CMP is hydrophobic, you likely dissolved it in a strong organic solvent. When this "plug" of strong solvent hits the weaker mobile phase (high aqueous) inside the column, two things happen:[1]

  • Viscous Fingering: The low-viscosity sample plug does not mix instantly with the high-viscosity mobile phase, causing flow instability.

  • Precipitation/Breakthrough: The 4-CMP travels with the solvent plug faster than the mobile phase allows, effectively "surfing" ahead of the band before finally interacting with the stationary phase.

The Protocol: Solvent Matching

  • Prepare Diluent: Create a "Blank" solvent that matches your initial mobile phase gradient exactly (e.g., 90% Water / 10% ACN + 0.1% Formic Acid).

  • Dilution Step: Take your stock standard (dissolved in MeOH) and dilute it at least 1:10 into the Diluent prepared above.

  • Inject: Inject the same mass on column (increase volume if necessary, but keep volume <1% of column void volume).

Q: My sample precipitates in water. What now? A: If 4-CMP crashes out in the mobile phase, you cannot run the method as is. You must add a solubilizer to the mobile phase (e.g., increase organic baseline to 20%) or use a stronger acid (0.1% TFA) to ensure the piperidine nitrogen is fully protonated and soluble.

Module B: Silanol Interactions (The "Shoulder")

The Symptom: The peak has a severe tail or a distinct shoulder on the right side. The split does not improve with lower injection volume.

The Mechanism: Silica-based columns have residual silanol groups (


). Above pH 4, these deprotonate to 

. The 4-CMP (

) binds ionically to these sites. This is a "secondary interaction" (slow kinetics) compared to the primary hydrophobic interaction (fast kinetics), resulting in a split peak.

The Protocol: Mobile Phase Engineering You must mask the silanols or suppress the ionization.

StrategyModifierMechanismPros/Cons
1. Low pH (Recommended) 0.1% TFA (Trifluoroacetic Acid)TFA pairs with the amine (Ion Pairing) and suppresses silanol ionization (

).
Pros: Sharpest peaks. Cons: Suppresses MS signal (use Formic if MS sensitivity is critical, but peak will be wider).
2. High pH 0.1% Ammonium Hydroxide (pH ~10)At pH 10, the piperidine is deprotonated (neutral), eliminating ionic binding.Pros: Excellent peak shape for bases. Cons: Requires high-pH stable column (e.g., Hybrid Silica/Polymer). Destroys standard silica columns.
3. Sacrificial Base Triethylamine (TEA) TEA competes for silanol sites, blocking them from 4-CMP.Pros: Cheap. Cons: Not LC-MS compatible; dirty baseline.

Critical Step: If using Strategy 1, ensure your column is "End-capped" (e.g., C18-Endcapped). Non-endcapped columns are fatal for 4-CMP analysis.

Module C: Hardware & Voiding (The "Doublet")

The Symptom: Every peak in your chromatogram (impurities included) shows the same splitting pattern.

The Mechanism: This is not chemical; it is physical. A void (channel) has formed at the head of the column, or the inlet frit is partially clogged. This creates two flow paths: one fast (through the channel) and one normal.

The Protocol: The Reverse Flush

  • Disconnect the column from the detector (crucial to avoid clogging the flow cell).[2]

  • Reverse the column direction.

  • Flush with 100% Acetonitrile at 50% normal flow rate for 30 minutes.

  • Retest. If splitting persists, the column bed is collapsed. Replace the column.

References & Grounding

  • Agilent Technologies. Troubleshooting HPLC Systems: Peak Splitting. Retrieved from

  • Restek Corporation. Solvent Mismatch Effects on Peak Shape.[3] Retrieved from

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from

  • Waters Corporation. Controlling Silanol Activity in Reversed-Phase HPLC. Retrieved from [4]

Sources

Technical Support Center: Stability & Storage of 4-(Cyclohexylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers handling 4-(Cyclohexylmethyl)piperidine .

Note on CAS Registry Number: The CAS number 64228-81-5 is frequently associated in commercial databases with Atracurium Besylate, a complex pharmaceutical agent.[1][2] This guide specifically addresses the stability and storage of the This compound intermediate (a secondary amine), often used as a building block.[1][2] If you are working with the final API (Atracurium), please consult the specific pharmacopeial monographs.[1][2]

Ticket Type: Stability Protocol & Troubleshooting Subject: Minimizing Degradation Pathways (Oxidation & Carbamylation) User Level: Advanced / Research Scientist[2]

Introduction: The Secondary Amine Challenge

This compound is a secondary amine .[1][2][3] While the cyclohexyl group adds steric bulk, the nitrogen center remains highly nucleophilic and susceptible to environmental attack.[1][2]

The "Silent" Degradation: Unlike aldehydes that oxidize rapidly to acids, secondary amines degrade via two distinct, often confused mechanisms:

  • Reversible Carbamylation (The "White Crust"): Reaction with atmospheric CO₂.[1][2]

  • Irreversible Oxidation (The "Yellowing"): Reaction with atmospheric O₂ to form N-oxides or hydroxylamines.[1][2]

This guide provides a self-validating workflow to distinguish, prevent, and reverse these issues.

Module 1: Chemical Stability & Mechanisms (The "Why")

Q1: My clear liquid has developed a white, crystalline precipitate around the cap. Is the compound ruined?

Status: Likely Recoverable (Carbamate Formation)

Mechanism: Secondary amines are strong bases.[1][2] Upon exposure to air, they react with atmospheric Carbon Dioxide (CO₂) to form carbamate salts (specifically piperidinium carbamates).[1][2] This is often mistaken for polymerization or irreversible decomposition.[1][2]

  • Reaction:

    
    
    
  • Observation: A white solid crust forms at the air-liquid interface or on the threads of the bottle cap.[2]

  • Reversibility: High.[1][2][4] This is an equilibrium reaction. Heating or treating with a stronger base (NaOH) releases the CO₂ and regenerates the free amine.[2]

Q2: The liquid has turned from colorless to pale yellow/orange. Can I still use it?

Status: Caution (Oxidation)

Mechanism: The yellowing indicates the formation of N-oxides or trace imines (if


-hydrogens are abstracted).[2] Unlike carbamates, this oxidation is often irreversible and catalyzed by light and trace metals.[1][2]
  • Risk Factor: Even 0.1% impurity can act as a radical initiator in downstream reactions, lowering yields or causing side reactions in metal-catalyzed cross-couplings.[1][2]

  • Action: Distillation is required.[1][2][5] Activated carbon is partially effective but less reliable than distillation for amines.[1][2]

Module 2: Optimal Storage Protocols (The "How")

Protocol A: Long-Term Storage (The "Salt Strategy")

Best for: Storage > 3 months[2]

The free base is a liquid (or low-melting solid) prone to degradation.[2] The Hydrochloride (HCl) salt is a crystalline solid, chemically inert to CO₂ and O₂, and indefinite shelf-life.[1][2]

Step-by-Step Conversion:

  • Dissolve: Dissolve the amine in dry Diethyl Ether or Ethanol (0.1 M).

  • Acidify: Add 2M HCl in Diethyl Ether dropwise with stirring at 0°C.

  • Precipitate: A white solid (HCl salt) will precipitate immediately.[1][2]

  • Isolate: Filter under inert gas (Nitrogen/Argon). Wash with cold ether.[1][2]

  • Store: Store the dried solid at room temperature. It is now stable.

Protocol B: Working Aliquot Storage (Liquid Free Base)

Best for: Daily/Weekly use[1][2]

Storage Conditions Table:

ParameterRequirementScientific Rationale
Atmosphere Argon or Nitrogen Displaces CO₂ (prevents carbamates) and O₂ (prevents oxidation).[2] Argon is preferred as it is heavier than air and "blankets" the liquid.[2]
Container Amber Glass + Teflon Liner Amber glass blocks UV light (photo-oxidation).[1][2] Teflon liners prevent leaching of plasticizers by the amine.[2]
Seal Parafilm / Electrical Tape Secondary barrier against gas exchange.[2]
Temp 2°C – 8°C Slows kinetic rate of oxidation.[2] Avoid freezing if it causes repeated freeze-thaw cycles which can introduce moisture.[1][2]

Module 3: Troubleshooting & Recovery (The "Fix")

Visual Troubleshooting Workflow

Use the following logic flow to determine the necessary purification step based on visual inspection.

DegradationLogic Start Inspect this compound CheckState Visual Appearance? Start->CheckState WhiteSolid White Crust / Precipitate (Carbamate Salt) CheckState->WhiteSolid Solis observed YellowLiq Yellow/Orange Liquid (N-Oxide / Oxidation) CheckState->YellowLiq Color change Clear Clear / Colorless (High Purity) CheckState->Clear No change ActionCarbamate RECOVERY PROTOCOL: 1. Dissolve in DCM 2. Wash with 1N NaOH (Releases CO₂) 3. Dry (Na₂SO₄) & Concentrate WhiteSolid->ActionCarbamate ActionOxidation RECOVERY PROTOCOL: Vacuum Distillation (Discard initial yellow forerun) YellowLiq->ActionOxidation ActionUse Proceed to Experiment (Keep under Argon) Clear->ActionUse caption Figure 1: Decision matrix for identifying and remediating amine degradation.

FAQ: Recovery Procedures

Q: How do I remove the white crust (carbamate) without distilling? A: You can perform a "Base Wash":

  • Dissolve the degraded amine in Dichloromethane (DCM).[1][2]

  • Wash the organic layer with 1M NaOH or saturated NaHCO₃ .[1][2] The strong base forces the equilibrium back to the free amine, releasing CO₂ gas.[2]

  • Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄).[1][2]

  • Concentrate in vacuo.[1][2] The resulting oil should be clear.[2]

Q: What are the distillation parameters? A: Due to the high molecular weight (~181 g/mol ) and the cyclohexyl ring, the boiling point will be significantly higher than simple piperidine (106°C).[1][2]

  • Estimated B.P.: >220°C at atmospheric pressure.[1][2]

  • Recommendation: Vacuum Distillation is mandatory to prevent thermal decomposition.[1][2]

  • Target: <1 mmHg pressure. Expect boiling point around 80-100°C under high vacuum.

References

  • ChemicalBook. (2024).[1][2][4] Properties of Piperidine Derivatives and Storage Guidelines.

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2] Piperidine Compound Summary and Safety Data.

  • Sigma-Aldrich (Merck). (2024).[1][2] Safety Data Sheet: Piperidine Derivatives Handling.

  • BenchChem. (2025).[1][2][5][6] Purification of Piperidine Reaction Products: Technical Notes. [1][2]

  • University of Texas at Austin. (2022).[1][2] Amine Oxidation in CO₂ Capture Processes (Mechanistic insights into amine-CO₂ interaction).

Sources

Validation & Comparative

Comparative analysis of 4-benzylpiperidine and 4-(Cyclohexylmethyl)piperidine

[1][2][3]

Executive Summary: The Aromatic vs. Aliphatic Bioisostere

In medicinal chemistry, the substitution of a 4-benzylpiperidine (4-BP) moiety with 4-(cyclohexylmethyl)piperidine (4-CHMP) represents a classic "flat-to-3D" bioisosteric transition.[1][2][3] While both scaffolds serve as hydrophobic anchors, their distinct electronic and steric profiles drive divergent pharmacological outcomes.[1][3]

  • 4-Benzylpiperidine: A planar, aromatic anchor capable of

    
     stacking interactions.[1][2][3] It is a privileged scaffold in NMDA receptor antagonists (e.g., Ifenprodil) and monoamine transporter inhibitors.[3]
    
  • This compound: A voluminous, lipophilic, "chair-conformation" anchor.[1][2][3] It is frequently employed to probe the depth of hydrophobic pockets (e.g., Sigma-1 receptors) and to improve metabolic stability by eliminating aromatic hydroxylation sites.

This guide analyzes the critical decision-making criteria for selecting between these two moieties in drug design.

Physicochemical Profile Comparison

The transition from an aromatic phenyl ring to a saturated cyclohexyl ring fundamentally alters the molecule's shape and lipophilicity without changing the atom count significantly (only 6 added hydrogens).

Property4-Benzylpiperidine (4-BP)This compound (4-CHMP)Impact on Drug Design
Molecular Structure C₁₂H₁₇NC₁₂H₂₃N4-CHMP has higher MW (+6 Da) and saturation.[1][2][3]
Molecular Weight 175.27 g/mol 181.32 g/mol Negligible difference.[1][2][3]
Shape/Topology Planar (Flat) 3D (Chair Conformation) 4-CHMP requires a larger/deeper binding pocket.[1][2][3]
LogP (Lipophilicity) ~2.5~3.5 - 4.04-CHMP is significantly more lipophilic, increasing BBB permeability but risking solubility issues.[1][2][3]
Electronic Nature Electron-rich

-system
Electron-neutral alkyl4-BP can participate in

or cation-

interactions; 4-CHMP cannot.[1][2][3]
Metabolic Liability High (Aromatic Hydroxylation)Low (Aliphatic Oxidation)4-CHMP generally offers superior metabolic stability.[1][2][3]
Visualizing the Structural Divergence

The following diagram illustrates the key structural and functional differences between the two scaffolds.

StructureComparisonBP4-Benzylpiperidine(Aromatic)Prop_BP• Planar Geometry• Pi-Pi Stacking Capable• CYP450 Liability (Aromatic OH)BP->Prop_BPCHMPThis compound(Aliphatic)Prop_CHMP• Chair Conformation (3D)• Pure Hydrophobic Bulk• Metabolically RobustCHMP->Prop_CHMPProp_BP->Prop_CHMP Hydrogenation (+ 3 H2)

Figure 1: Structural and functional comparison of the aromatic 4-BP and saturated 4-CHMP scaffolds.

Pharmacological Performance & Case Studies[2][4]

NMDA Receptor Antagonism (GluN2B Subunit)

The 4-benzylpiperidine moiety is the structural anchor of Ifenprodil , a prototypical GluN2B-selective NMDA antagonist.[1][2][3]

  • Mechanism: The benzyl group occupies a hydrophobic pocket at the GluN2B subunit interface, often engaging in T-shaped

    
     stacking with aromatic residues (e.g., Tyr, Phe).
    
  • Result of Swap: Replacing the benzyl group with a cyclohexylmethyl group (4-CHMP) typically results in a loss of affinity .[1][3] The saturated ring is too bulky to fit the narrow "slot" designed for the flat phenyl ring and lacks the ability to form

    
    -interactions.
    
Sigma-1 Receptor Ligands

Sigma-1 receptors possess a large, flexible hydrophobic binding pocket.[1][2][3]

  • Mechanism: High-affinity Sigma-1 ligands require a basic amine and a flanking hydrophobic region.[1][2][3]

  • Result of Swap: 4-CHMP derivatives often exhibit superior affinity compared to 4-BP analogs.[1][2][3] The cyclohexyl ring's "chair" conformation fills the hydrophobic pocket more effectively (higher van der Waals contact surface area) than the flat phenyl ring.

    • Data Support: In studies of PB212 analogs, cyclohexyl derivatives maintained or improved Ki values (low nanomolar range) compared to their phenyl counterparts.

Metabolic Stability (CYP450)[1][2][3]
  • 4-BP: The para-position of the benzyl ring is a "metabolic soft spot," highly susceptible to hydroxylation by CYP2D6 and CYP3A4.[1][2]

  • 4-CHMP: Lacking the activated aromatic ring, this scaffold resists rapid oxidative clearance.[1][2][3] While alkyl oxidation can occur, it is generally slower, extending the half-life (

    
    ) of the drug candidate.
    

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 4-Benzylpyridine

To access this compound, the most robust method is the complete reduction of 4-benzylpyridine.[1][2][3] This requires forcing conditions to reduce the benzene ring.[3]

Reagents:

  • Substrate: 4-Benzylpyridine (or 4-Benzylpiperidine)[1][2][3][4]

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) or 5% Rhodium on Carbon (Rh/C).[3]

  • Solvent: Glacial Acetic Acid (AcOH).[1][2][3]

  • Hydrogen Source: H₂ gas (50–70 bar / 700–1000 psi).[1][2][3]

Protocol:

  • Preparation: In a high-pressure autoclave vessel, dissolve 10 mmol of 4-benzylpyridine in 20 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 5 mol% PtO₂ (or 5% Rh/C) under an inert atmosphere (nitrogen purge) to prevent ignition.[1][2][3]

  • Hydrogenation: Seal the vessel. Purge with H₂ three times.[1][2][3] Pressurize to 60 bar (approx. 870 psi) .

  • Reaction: Heat to 80°C and stir vigorously for 12–24 hours. Note: Mild conditions (room temp, 1 atm) will only reduce the pyridine ring to piperidine, leaving the benzyl group intact.

  • Workup: Cool the vessel and vent H₂. Filter the catalyst through a Celite pad.[3]

  • Neutralization: Concentrate the filtrate. Basify the residue with 2M NaOH to pH > 12.[3]

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO₄ and concentrate.[1][2][3]

  • Purification: Distillation or column chromatography (typical eluent: DCM/MeOH/NH₃).[1][2][3]

Validation:

  • ¹H NMR: Disappearance of aromatic protons (7.1–7.4 ppm).[1][3] Appearance of broad multiplet signals for cyclohexyl protons (0.8–1.8 ppm).[1][3]

Sigma-1 Receptor Radioligand Binding Assay

To compare the affinity of 4-BP vs. 4-CHMP derivatives.[1][2][3]

Protocol:

  • Membrane Prep: Harvest HEK293 cells overexpressing human Sigma-1 receptor.[1][2][3] Homogenize in ice-cold Tris-sucrose buffer. Centrifuge (1000 x g) to remove debris; collect supernatant and centrifuge at high speed (100,000 x g) to pellet membranes.[1][3]

  • Incubation: Resuspend membranes in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Ligand: Use [³H]-(+)-Pentazocine (2-3 nM) as the radioligand.[1][2][3]

  • Competition: Add increasing concentrations (10⁻¹⁰ to 10⁻⁵ M) of the test compound (4-BP or 4-CHMP derivative).

  • Equilibrium: Incubate for 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2][3]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.[1][2][3]
    

Decision Logic for Researchers

Use the following decision tree to select the appropriate scaffold for your specific drug development goals.

DecisionTreeStartSelect Scaffold:4-BP vs. 4-CHMPQ1Is Pi-Pi Stacking Required?(e.g., GluN2B pocket)Start->Q1Q2Is Metabolic Stabilitya Primary Issue?Q1->Q2NoRes_BPSelect 4-Benzylpiperidine(Maximize Affinity)Q1->Res_BPYesQ3Is the Pocket Large/Hydrophobic?(e.g., Sigma-1)Q2->Q3NoRes_CHMPSelect 4-(Cyclohexylmethyl)(Maximize Stability/Fill)Q2->Res_CHMPYes (High Turnover)Q3->Res_BPNo (Narrow Cleft)Q3->Res_CHMPYes

Figure 2: Strategic decision tree for scaffold selection based on target requirements.

References

  • PubChem. (2025).[1][2][3] 4-Benzylpiperidine Compound Summary. National Library of Medicine.[1][2][3] Link

  • Reddy, S., et al. (2015).[3][5] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link[3]

  • Schepmann, D., et al. (2018).[3] Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. ChemMedChem. Link

  • Arai, Y., et al. (1986).[3] Time-dependent inhibition of rat brain monoamine oxidase by analogues of MPTP. Neuroscience Letters. Link

  • Prezzavento, O., et al. (2024).[3] A focus on piperidine and piperazine scaffolds as selective sigma receptor ligands. University of Catania Research. Link

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.